molecular formula C13H10BrNO4 B13441539 4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone

4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone

Cat. No.: B13441539
M. Wt: 324.13 g/mol
InChI Key: BSEVTHQKSBDAIT-WDZFZDKYSA-N
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Description

4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetyloxy group, a bromophenyl group, and an oxazolone ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone typically involves the reaction of 4-(acetyloxy)-3-bromobenzaldehyde with 2-methyl-4H-oxazol-5-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(Acetyloxy)-3-chlorophenyl]methylene]-2-methyl-5(4H)-oxazolone
  • 4-[[4-(Acetyloxy)-3-fluorophenyl]methylene]-2-methyl-5(4H)-oxazolone
  • 4-[[4-(Acetyloxy)-3-iodophenyl]methylene]-2-methyl-5(4H)-oxazolone

Uniqueness

4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

[2-bromo-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H10BrNO4/c1-7-15-11(13(17)18-7)6-9-3-4-12(10(14)5-9)19-8(2)16/h3-6H,1-2H3/b11-6-

InChI Key

BSEVTHQKSBDAIT-WDZFZDKYSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)Br)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)Br)C(=O)O1

Origin of Product

United States

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